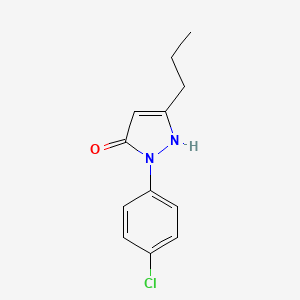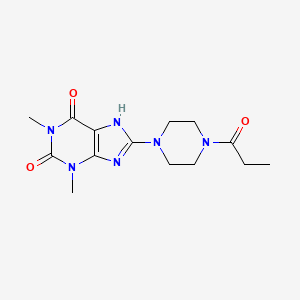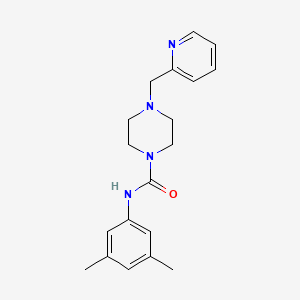![molecular formula C20H19N3O2S B4787873 4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE](/img/structure/B4787873.png)
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE
Vue d'ensemble
Description
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound that features a pyridyl cyanide core with various functional groups attached
Méthodes De Préparation
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent use . Industrial production methods may involve optimizing these MCRs for large-scale synthesis, ensuring high yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the indole and pyridyl groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.
Coupling Reactions: The compound’s functional groups enable it to participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . The compound’s indole and pyridyl groups are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and pyridyl cyanides, such as:
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl compounds: These share the indole core and exhibit similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also feature the indole group and are used in medicinal chemistry.
3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound is another indole derivative with potential therapeutic applications.
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity .
Propriétés
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-[2-(1-methylindol-3-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-14(11-25-3)16(9-21)20(22-13)26-12-19(24)17-10-23(2)18-7-5-4-6-15(17)18/h4-8,10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWHAZIXXSHXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C2=CN(C3=CC=CC=C32)C)C#N)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzamide](/img/structure/B4787801.png)
![2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4787802.png)

![N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4787816.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4787823.png)
![(5Z)-5-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4787831.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4787836.png)
![N-[2-(tert-butylthio)ethyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4787843.png)
![ethyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4787849.png)

![Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane](/img/structure/B4787887.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-propoxybenzamide](/img/structure/B4787890.png)
![N-{3-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4787897.png)
